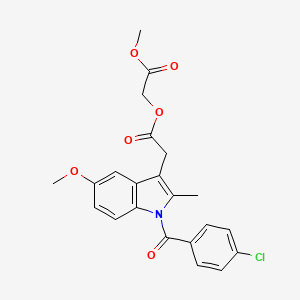

Acemetacin Methyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H20ClNO6 |

|---|---|

Molecular Weight |

429.8 g/mol |

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/C22H20ClNO6/c1-13-17(11-20(25)30-12-21(26)29-3)18-10-16(28-2)8-9-19(18)24(13)22(27)14-4-6-15(23)7-5-14/h4-10H,11-12H2,1-3H3 |

InChI Key |

WHTHSWYUFZICQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Acemetacin Methyl Ester

Synthetic Approaches for Acemetacin (B1664320) Methyl Ester and Related Indole (B1671886) Analogues

General Esterification Procedures (e.g., DCC, Catalytic HBr)

The conversion of the carboxylic acid group in Acemetacin to its methyl ester can be accomplished using several standard esterification protocols.

DCC Coupling: The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters under mild conditions. organic-chemistry.org In this reaction, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The alcohol (methanol, in this case) then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org This method is particularly useful for substrates that are sensitive to harsh acidic conditions. The synthesis of indole-3-acetic acid methyl ester from the corresponding acid using DCC and DMAP in methanol (B129727) has been demonstrated to be an effective procedure. nih.gov

Catalytic HBr: Acid-catalyzed esterification, or Fischer esterification, is a classic and widely used method. While sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are the most common catalysts, hydrobromic acid (HBr) can also be used. chemguide.co.ukorgsyn.org The reaction involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent elimination of water yields the ester. However, concentrated HBr typically contains a significant amount of water (around 52%), which can unfavorably shift the reaction equilibrium back toward the starting materials. reddit.com Therefore, other catalysts or reaction conditions that minimize the presence of water are often preferred for achieving high yields.

Table 1: Comparison of Common Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl, HBr) | Typically requires heat; reversible reaction | Simple reagents; cost-effective | Equilibrium-limited; may not be suitable for sensitive substrates |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (catalyst) | Mild (often room temperature) | High yields; suitable for sensitive substrates; not equilibrium-limited | DCC is a known allergen; byproduct (DCU) can be difficult to remove |

Diastereoselective and Stereoselective Synthesis Considerations for Chiral Analogues

The synthesis of specific stereoisomers of complex molecules, including indole analogues, is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers can exhibit vastly different biological activities. While Acemetacin Methyl Ester is achiral, the principles of stereoselective synthesis are crucial for preparing its chiral analogues. Numerous advanced strategies have been developed for the stereocontrolled functionalization of the indole scaffold. numberanalytics.com

Key strategies include:

Asymmetric Catalysis : This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. For example, Ir-catalyzed asymmetric synthesis has been used to create chiral five-membered aza-spiroindolenines. rsc.orgscispace.com Similarly, enantioselective organocatalyzed Pictet-Spengler reactions can produce chiral C3-spirooxindole-pyrrolidines. bohrium.com

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the indole substrate to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. numberanalytics.com

Diastereoselective Reactions : These reactions create a new stereocenter under the influence of an existing one. Gold-catalyzed cyclization of alkyne-tethered indoles has been shown to proceed with high diastereoselectivity to form tricyclic indolines. rsc.org The asymmetric synthesis of 3-indolylglycine derivatives has also been achieved with high diastereoselectivity through an oxidative heterocoupling reaction involving a chiral nickel(II) complex. nih.gov

Catalytic Dearomatization : This powerful strategy involves the conversion of a flat, aromatic indole ring into a three-dimensional, non-aromatic structure, often creating multiple stereocenters with high control. Iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles is a robust method for synthesizing 2,3-difluorinated indolines with excellent diastereoselectivity. chemrxiv.org

These methods enable the precise construction of complex, multi-cyclic indole analogues with defined stereochemistry, which is essential for exploring structure-activity relationships. acs.orgnih.govresearchgate.net

Advanced Structural Elucidation Techniques for Compound Confirmation

Following the synthesis of a compound like this compound, its identity, structure, and purity must be rigorously confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis in Organic Synthesis Research

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a sample. impactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. youtube.com For this compound, ¹H NMR would show distinct signals for the aromatic protons on the indole and chlorobenzoyl rings, the methoxy (B1213986) group protons, the methyl group protons at the C2 position, the methylene (B1212753) protons of the acetoxyacetyl side chain, and the new methyl ester protons. ¹³C NMR would complement this by showing signals for each unique carbon atom, with the carbonyl carbons of the ester and amide groups appearing at characteristic downfield shifts. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the N-acyl amide, the ester group in the side chain, and the newly formed methyl ester. derpharmachemica.com

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. For this compound (C₂₂H₂₀ClNO₆), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for Key Groups in this compound

| Functional Group | Technique | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| Methyl Ester (-COOCH₃) | ¹H NMR | ~3.7 ppm (singlet, 3H) |

| Methyl Ester (-C OOCH₃) | ¹³C NMR | ~170 ppm |

| Ester C=O Stretch | IR Spectroscopy | ~1735-1750 cm⁻¹ |

| N-Acyl Amide C=O Stretch | IR Spectroscopy | ~1670-1690 cm⁻¹ |

| Methoxy (-OCH₃) | ¹H NMR | ~3.8 ppm (singlet, 3H) |

| Indole C2-Methyl (-CH₃) | ¹H NMR | ~2.4 ppm (singlet, 3H) |

Chromatographic Methods for Purity Assessment

Chromatography is essential for separating the components of a mixture and assessing the purity of the final product. brewerscience.com It is crucial for ensuring that the synthesized compound is free of starting materials, reagents, and by-products.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used technique for purity assessment in the pharmaceutical industry. iltusa.com A sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The components separate based on their differential interactions with the stationary and mobile phases. tricliniclabs.com By using a detector (e.g., UV-Vis), a chromatogram is produced where the area of the main peak relative to the total area of all peaks provides a measure of chromatographic purity. chromforum.org Developing a stability-indicating HPLC method often involves forced degradation studies to ensure that all potential impurities and degradants can be separated from the main compound. chromatographyonline.com

Gas Chromatography (GC) : GC is suitable for the analysis of volatile and thermally stable compounds. brewerscience.com The sample is vaporized and transported by an inert carrier gas through a column. Separation occurs based on the compound's boiling point and interactions with the stationary phase. While HPLC is generally more versatile for non-volatile compounds like this compound, GC can be invaluable for detecting and quantifying volatile impurities or residual solvents from the synthesis. tricliniclabs.com

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive chromatographic technique used primarily for monitoring the progress of a reaction and for preliminary purity checks. It can quickly indicate the presence of impurities. tricliniclabs.com

Analytical Methodologies for Acemetacin Methyl Ester in Research

Development and Validation of Quantitative Analytical Techniques

The accurate quantification of Acemetacin (B1664320) Methyl Ester is fundamental in research settings. This requires the development of robust analytical methods that are subsequently validated according to internationally recognized standards, such as those from the International Council for Harmonisation (ICH). Validation confirms that the method is suitable for its intended use by assessing parameters like linearity, accuracy, precision, specificity, and sensitivity. researchgate.netscispace.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Acemetacin and its related compounds, including Acemetacin Methyl Ester. scispace.comresearchgate.net Its high resolving power allows for the effective separation of the analyte from impurities and degradation products, making it an ideal choice for quantification and purity assessment. researchgate.netnih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov In this setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. scispace.com The separation is based on the differential partitioning of the analytes between the two phases. libretexts.org For Acemetacin and its esters, mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. scispace.comnih.gov The pH of the buffer and the ratio of the organic solvent are critical parameters that are optimized to achieve the best separation. scispace.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 245 nm or 254 nm. scispace.comresearchgate.net

Method validation for HPLC includes establishing linearity over a specific concentration range, with correlation coefficients (r²) typically exceeding 0.999. scispace.comnih.gov Accuracy is confirmed by recovery studies, while precision is assessed through repeatability and intermediate precision, with relative standard deviation (RSD) values generally required to be less than 2%. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to establish the method's sensitivity. scispace.com

Table 1: Example HPLC Parameters for Analysis of Acemetacin-related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil C8 (150 x 4.6 mm i.d) | scispace.com |

| Mobile Phase | 0.02 M phosphate buffer: methanol (35:65, v/v) | scispace.com |

| pH | 6.5 | scispace.com |

| Flow Rate | 1 mL/min | scispace.com |

| Detection | UV at 245 nm | scispace.com |

| Internal Standard | Meloxicam | scispace.com |

| Linearity Range | 0.1–50.0 µg/mL | scispace.com |

| LOD | 0.023 µg/mL | scispace.com |

| LOQ | 0.070 µg/mL | scispace.com |

This interactive table summarizes typical conditions for the HPLC analysis of Acemetacin, which would form the basis for a method for its methyl ester derivative.

Spectrophotometric methods offer a simpler and more rapid alternative to chromatography for the quantification of this compound, particularly for routine analysis. researchgate.net

UV-Vis Spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. isciii.es For quantification, the absorbance of a solution is measured and related to its concentration according to the Beer-Lambert law. Direct UV spectrophotometry can be challenging if other substances in the sample absorb at the same wavelength. To overcome this, derivative spectrophotometry can be employed. researchgate.net This technique uses the first or higher derivatives of the absorption spectrum, which can resolve overlapping peaks and enhance the signal of the analyte against a background of interfering substances. researchgate.net For instance, a first derivative ratio spectra method has been developed for Acemetacin, measuring the peak amplitude at 244 nm to quantify it in the presence of its degradation product, indomethacin (B1671933). researchgate.net

Fluorimetry is another sensitive spectroscopic technique. Some molecules, after absorbing light, emit light of a longer wavelength in a process called fluorescence. The intensity of this emitted light is proportional to the concentration of the analyte. researchgate.net While Acemetacin itself may not be strongly fluorescent, methods can be developed based on fluorescence quenching. In this approach, a fluorescent probe (a fluorophore) is used, and the analyte of interest (the quencher) decreases the fluorescence intensity of the probe. researchgate.net Two such spectrofluorimetric methods have been developed for Acemetacin, one using acriflavine (B1215748) and the other using silver nanoparticles as fluorescent probes. researchgate.net The degree of quenching is directly related to the concentration of Acemetacin. researchgate.net

Table 2: Comparison of Spectrophotometric Methods for Acemetacin Analysis

| Method Type | Principle | Analyte/Probe | Wavelength (nm) | Linearity Range (µg/mL) | Source |

|---|---|---|---|---|---|

| Derivative UV-Spectrophotometry | First derivative of ratio spectra | Acemetacin | 244 | 2-22 | researchgate.net |

| Mean Centering of Ratio Spectra | Mean centered values of ratio spectra | Acemetacin | 234 | 2-22 | researchgate.net |

| Spectrofluorimetry (Quenching) | Ion-association complex formation | Acemetacin / Acriflavine | λex: 360, λem: 446 (Quinine Sulphate as standard) | 2.0-20.0 | researchgate.net |

| Spectrofluorimetry (Quenching) | Fluorescence probe quenching | Acemetacin / Silver Nanoparticles | - | 1.0-16.0 | researchgate.net |

This interactive table outlines different spectrophotometric and fluorimetric techniques developed for the analysis of Acemetacin.

Thin-Layer Chromatography (TLC) is a valuable and straightforward chromatographic technique used for the qualitative screening and purity assessment of compounds like this compound. researchgate.netlibretexts.org It is often used to monitor the progress of chemical reactions or to quickly check the purity of a sample before more rigorous analysis by HPLC. sydney.edu.au

The principle of TLC involves spotting the sample onto a plate coated with a thin layer of a stationary phase, such as silica (B1680970) gel. libretexts.org The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). sydney.edu.au As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary versus the mobile phase. libretexts.org This differential migration results in the separation of the components into distinct spots. libretexts.org

The position of a spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is a characteristic of a compound in a specific TLC system and can be used for identification by comparing it to that of a reference standard. researchgate.net For purity assessment, a pure compound should ideally yield a single spot. researchgate.net For Acemetacin, a High-Performance TLC (HPTLC) method has been developed using a mobile phase of hexane, ethyl acetate, and glacial acetic acid, with detection under UV light at 254 nm. researchgate.net

Table 3: HPTLC System for Acemetacin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Preactivated silica gel 60F254 HPTLC plates | researchgate.net |

| Mobile Phase | Hexane : Ethyl Acetate : Glacial Acetic Acid | researchgate.net |

| Ratio (v/v/v) | 6 : 4 : 0.3 | researchgate.net |

| Detection | UV scanning at 254 nm | researchgate.net |

This interactive table details a validated HPTLC method for separating Acemetacin from its primary degradation product.

Spectrophotometric Approaches (e.g., UV-Spectrophotometry, Fluorimetry)

Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. scispace.comscience.gov Crucially, it must also be able to separate and quantify the API in the presence of its degradation products, impurities, and excipients. scispace.com Developing such a method is essential for assessing the intrinsic stability of a drug substance like this compound.

The development of a SIAM typically involves subjecting the drug to forced degradation or stress testing under various conditions as outlined by ICH guidelines. scispace.com These conditions include hydrolysis (acidic and alkaline), oxidation, and exposure to heat and light. researchgate.netscispace.com

Acid and Alkaline Hydrolysis: Acemetacin, being an ester, is susceptible to hydrolysis. It readily hydrolyzes in alkaline medium (e.g., 0.1 M NaOH) and more slowly in acidic medium (e.g., 0.1 M HCl with heat) to yield its primary degradation product, indomethacin. researchgate.netscispace.com

Oxidative Degradation: The stability of the compound is tested in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). scispace.com

Thermal and Photochemical Stress: The drug is exposed to dry heat and photolytic conditions to assess its stability to thermal energy and light. scispace.com

Following exposure to these stress conditions, an analytical technique, most commonly HPLC with photodiode array (PDA) detection, is used to separate the intact drug from any degradants formed. scispace.comsrce.hr The ability of the HPLC method to resolve the peak of the parent drug from all degradation product peaks demonstrates its specificity and stability-indicating nature. science.gov For Acemetacin, HPLC methods have been successfully developed that separate it from indomethacin and other potential degradation products like p-chlorobenzoic acid. scispace.com

Table 4: Forced Degradation Conditions and Major Degradant of Acemetacin

| Stress Condition | Reagent/Condition | Major Degradation Product | Source |

|---|---|---|---|

| Alkaline Hydrolysis | 0.1 M NaOH | Indomethacin | researchgate.netscispace.com |

| Acid Hydrolysis | 0.1 M HCl, reflux | Indomethacin | researchgate.netscispace.com |

| Oxidation | 3% H₂O₂ | Stable | scispace.com |

| Thermal Stress | Dry Heat | Stable | scispace.com |

This interactive table summarizes the outcomes of forced degradation studies on Acemetacin, providing insight into the stability profile that would be expected for its methyl ester.

Characterization and Application of this compound as an Analytical Reference Standard

In pharmaceutical analysis, a reference standard is a highly purified compound used as a benchmark for confirming the identity and purity of a drug substance and for calibrating analytical methods. novachem.com.au this compound is available as a pharmaceutical reference standard. novachem.com.aulgcstandards.comhpst.cz

The characterization of a reference standard is a comprehensive process to establish its quality and purity. novachem.com.au This involves a battery of analytical tests:

Identity Confirmation: The chemical structure of the reference standard is unequivocally confirmed using techniques like Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). klivon.com

Purity Assessment: The purity of the standard is determined using a high-resolution quantitative method, typically HPLC. klivon.com The purity value is often assigned based on a mass balance approach, accounting for water content (determined by Karl Fischer titration or TGA), residual solvents, and inorganic impurities (ash content). klivon.com

Certificate of Analysis (CoA): A certified reference standard is accompanied by a comprehensive Certificate of Analysis. novachem.com.aulgcstandards.com This document provides a full description of the material, its intended use, storage conditions, and a summary of all the analytical data from the characterization process. novachem.com.au The CoA for this compound would include its chemical name, structure, CAS number, molecular formula, and molecular weight. lgcstandards.com

As a reference standard, this compound has several key applications in research and quality control:

It is used in the validation of analytical methods, such as HPLC, to confirm the identity of the main peak and to spike samples for accuracy and recovery studies. lgcstandards.com

It serves as a qualitative marker in TLC and HPLC to identify this compound if it is present as an impurity in Acemetacin or other related compounds.

In quantitative analysis, it is used to prepare calibration curves to determine the concentration of this compound in test samples.

Table 5: Identifiers for this compound Reference Standard

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | (2-methoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | lgcstandards.com |

| CAS Number | 681838-84-6 | novachem.com.aulgcstandards.com |

| Molecular Formula | C₂₂H₂₀ClNO₆ | lgcstandards.com |

| Molecular Weight | 429.85 g/mol | lgcstandards.com |

| Synonym | Acemetacin Impurity A | lgcstandards.com |

This interactive table lists the key chemical identifiers for the this compound reference standard.

Preclinical Pharmacological Investigations of Acemetacin Methyl Ester Hypothesized and Comparative

Potential Enzyme Modulation Activities in In Vitro Models

Preclinical in vitro studies have been crucial in elucidating the mechanisms by which Acemetacin (B1664320) exerts its effects, particularly through the modulation of key enzymes involved in the inflammatory cascade.

Investigating Cyclooxygenase (COX-1 and COX-2) Inhibition

Acemetacin functions as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). jddtonline.info Its primary active metabolite, indomethacin (B1671933), is a potent non-selective inhibitor of both COX-1 and COX-2. drugbank.com However, studies on Acemetacin itself reveal a more nuanced interaction. In human leukocyte preparations, both Acemetacin and indomethacin were found to be potent COX inhibitors. researchgate.net In contrast, within gastric mucosal incubates, Acemetacin was demonstrated to be a less potent inhibitor of COX-1 compared to indomethacin. jddtonline.inforesearchgate.net This differential inhibition, particularly the weaker effect on the constitutively expressed COX-1 in the gastric mucosa, is believed to contribute to Acemetacin's improved gastrointestinal tolerability. jddtonline.info

Exploration of Effects on Prostaglandin (B15479496) and Thromboxane (B8750289) Synthesis

Consistent with its COX-inhibiting properties, Acemetacin effectively reduces the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.netnih.gov In a rat zymosan air pouch model of inflammation, both orally administered Acemetacin and indomethacin resulted in comparable, dose-dependent decreases in prostaglandin E2 (PGE2) levels in the inflammatory exudate. nih.govnih.gov

The effects on thromboxane (TX) synthesis, a product of COX-1 in platelets, show some distinctions between the two compounds. In the zymosan air pouch model, both drugs reduced whole blood thromboxane B2 (TXB2) synthesis. nih.govnih.gov However, another study using human gastric mucosal incubates found Acemetacin to be less potent than indomethacin in reducing TXB2 levels. researchgate.net This suggests that while Acemetacin is converted to the potent COX inhibitor indomethacin, its direct effects or local concentrations may result in less impact on thromboxane synthesis compared to direct administration of indomethacin.

Differential Modulation of Leukotriene B4 Production

A significant point of pharmacological divergence between Acemetacin and its active metabolite indomethacin lies in their effect on leukotriene B4 (LTB4) production. LTB4 is a potent chemoattractant for neutrophils, and its synthesis can be increased by some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Preclinical studies have shown that while indomethacin significantly elevates LTB4 levels in inflammatory models like the rat zymosan air pouch, Acemetacin does not. nih.govnih.govuaeh.edu.mx This lack of LTB4 elevation by Acemetacin is considered a key factor in its improved safety profile, as increased LTB4 is implicated in NSAID-induced gastric injury and leukocyte adherence. jddtonline.inforesearchgate.netnih.govresearchgate.net In human leukocyte incubates, LTB4 levels were only reduced at very high concentrations of either drug. researchgate.net

Comparative Pharmacological Profile with Acemetacin and Indomethacin in Preclinical Assays

Preclinical assays consistently demonstrate that Acemetacin delivers anti-inflammatory efficacy comparable to an equimolar dose of indomethacin. uaeh.edu.mx In rat models of inflammation, such as carrageenan-induced paw edema, both drugs produced similar dose-dependent reductions in swelling. uaeh.edu.mx Likewise, in the zymosan air pouch model, they elicited comparable dose-dependent reductions in leukocyte infiltration and PGE2 synthesis. nih.govnih.gov

Despite this similar anti-inflammatory activity, which is largely attributed to Acemetacin's rapid biotransformation to indomethacin, the two compounds exhibit a distinct safety profile. nih.govnih.gov The primary difference observed in preclinical models is the significantly lower incidence of gastric damage with Acemetacin compared to indomethacin. nih.govresearchgate.netnih.govresearchgate.net This improved gastric tolerability is linked to Acemetacin's unique pharmacological properties that are independent of its conversion to indomethacin, namely its differential effects on LTB4 synthesis and leukocyte-endothelial interactions. nih.govjddtonline.infonih.gov

| Pharmacological Parameter | Acemetacin | Indomethacin | Reference |

|---|---|---|---|

| Anti-Inflammatory Effect (in vivo) | Comparable to Indomethacin | Potent | nih.gov, nih.gov, uaeh.edu.mx |

| PGE2 Synthesis Inhibition (Inflammatory Site) | Comparable to Indomethacin | Potent | nih.gov, nih.gov |

| COX-1 Inhibition (Gastric Mucosa) | Less potent than Indomethacin | Potent | researchgate.net, jddtonline.info |

| Leukotriene B4 (LTB4) Production | No significant elevation | Elevated | nih.gov, jddtonline.info, nih.gov |

| Leukocyte-Endothelial Adherence | No significant increase | Increased | researchgate.net |

| Gastric Damage (Preclinical) | Significantly less than Indomethacin | High | researchgate.net, nih.gov, researchgate.net |

Mechanistic Studies on Cellular and Molecular Targets (Preclinical Models)

Mechanistic studies have focused on cellular events that precede gastrointestinal injury to explain the observed differences in safety between Acemetacin and indomethacin.

Examination of Leukocyte-Endothelial Adherence Mechanisms

A critical early step in the pathogenesis of NSAID-induced gastrointestinal damage is the adherence of leukocytes (white blood cells) to the endothelial lining of small blood vessels (venules) in the gut wall. In rat preclinical models, indomethacin was shown to significantly increase leukocyte adherence within mesenteric venules. researchgate.net In stark contrast, Acemetacin did not induce this effect. researchgate.net This lack of induction of leukocyte-endothelial adherence is considered a primary reason for the enhanced gastrointestinal safety of Acemetacin. jddtonline.inforesearchgate.net This effect is believed to be a direct consequence of Acemetacin's reduced ability to elevate the synthesis of pro-inflammatory mediators like LTB4 and Tumor Necrosis Factor-alpha (TNF-α) compared to indomethacin. jddtonline.inforesearchgate.netresearchgate.net

Exploration of Cytokine Expression Modulation (e.g., TNF-α)

Acemetacin, a carboxymethyl ester of indomethacin, has demonstrated a more favorable gastric tolerability profile compared to its active metabolite, indomethacin, in both preclinical and clinical settings. researchgate.netpharmacompass.com This improved gastrointestinal safety may be linked to its differential effects on inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α). researchgate.net

TNF-α is a pro-inflammatory cytokine integral to the immune response. mdpi.comopendentistryjournal.com It is produced by various cells, including macrophages, and plays a crucial role in initiating and regulating the inflammatory cascade. opendentistryjournal.com Research suggests that acemetacin has a reduced capacity to increase TNF-α expression when compared to indomethacin. researchgate.net This distinction is noteworthy because while acemetacin is rapidly biotransformed into indomethacin after absorption, its initial, differing impact on mediators like TNF-α may contribute to its better tolerability. researchgate.net

The mechanism behind this modulation is thought to be related to a decreased induction of leukocyte-endothelial adherence. researchgate.net By not elevating TNF-α levels to the same extent as indomethacin, acemetacin may mitigate some of the inflammatory processes that contribute to gastric mucosal damage. researchgate.net

Table 1: Comparative Effects of Acemetacin and Indomethacin on TNF-α

| Feature | Acemetacin | Indomethacin |

| Effect on TNF-α Expression | Reduced ability to elevate TNF-α expression. researchgate.net | Can increase TNF-α expression. researchgate.net |

| Gastrointestinal Tolerability | Better gastric tolerability. researchgate.netpharmacompass.com | Associated with more significant gastric damage. researchgate.net |

| Bio-transformation | Rapidly bioconverted to indomethacin after absorption. researchgate.net | The active metabolite of acemetacin. researchgate.net |

Independence from Nitric Oxide or K+ Channel Pathways in Specific Antinociceptive Models

Studies investigating the antinociceptive (pain-relieving) mechanisms of acemetacin have explored the involvement of the nitric oxide (NO) and potassium (K+) channel pathways. The activation of the NO-cGMP-potassium channel pathway is a known mechanism for the antinociceptive effects of some nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. uaeh.edu.mx However, research indicates that this is not the case for acemetacin or its active metabolite, indomethacin. uaeh.edu.mxnih.gov

In preclinical studies using the formalin test, a model for pain, the systemic administration of acemetacin produced a dose-dependent reduction in pain behavior. uaeh.edu.mx To determine if the NO or K+ channel pathways were involved, researchers pretreated animal models with inhibitors of these pathways, including L-NAME (a nitric oxide synthase inhibitor), glibenclamide (an ATP-sensitive K+ channel blocker), apamin, and charybdotoxin (B568394) (other K+ channel blockers). uaeh.edu.mxnih.gov

The results demonstrated that the antinociceptive effect of acemetacin was not significantly altered by the presence of these inhibitors. uaeh.edu.mxnih.gov This suggests that the pain-relieving action of acemetacin, similar to indomethacin, does not depend on the activation of the nitric oxide or K+ channel pathways. uaeh.edu.mxnih.gov These findings highlight that while different NSAIDs may achieve similar therapeutic outcomes, their underlying mechanisms of action can vary significantly.

Table 2: Investigation of Acemetacin's Antinociceptive Mechanism

| Pathway Component | Inhibitor Used | Effect on Acemetacin's Antinociception | Conclusion |

| Nitric Oxide (NO) Pathway | L-NAME | No significant difference in antinociceptive effect. uaeh.edu.mxnih.gov | Acemetacin's antinociceptive mechanism is not mediated by NO pathway activation. uaeh.edu.mx |

| K+ Channel Pathway | Glibenclamide | No significant difference in antinociceptive effect. uaeh.edu.mxnih.gov | Acemetacin's antinociceptive mechanism is not mediated by K+ channel activation. uaeh.edu.mx |

| K+ Channel Pathway | Apamin | No significant difference in antinociceptive effect. uaeh.edu.mxnih.gov | Acemetacin's antinociceptive mechanism is not mediated by K+ channel activation. uaeh.edu.mx |

| K+ Channel Pathway | Charybdotoxin | No significant difference in antinociceptive effect. uaeh.edu.mxnih.gov | Acemetacin's antinociceptive mechanism is not mediated by K+ channel activation. uaeh.edu.mx |

Biotransformation and Metabolic Fate of Acemetacin Methyl Ester Preclinical Context

Esterase-Mediated Hydrolysis of the Methyl Ester Moiety

The initial and pivotal step in the biotransformation of Acemetacin (B1664320) Methyl Ester is the cleavage of its methyl ester group. This reaction is a classic example of a Phase I metabolic process designed to unmask a functional group, thereby altering the compound's physicochemical properties and biological activity. researchgate.net

Acemetacin Methyl Ester is designed as a prodrug. Its metabolic activation begins with the hydrolysis of the terminal methyl ester. This enzymatic reaction adds a water molecule across the ester bond, yielding two products: methanol (B129727) and the corresponding carboxylic acid, acemetacin. nih.govscience.govgoogle.com Therefore, acemetacin is identified as the primary and significant metabolite in this initial biotransformation step.

The hydrolysis of the ester bond in this compound is catalyzed by a superfamily of enzymes known as carboxylesterases (CES; EC 3.1.1.1). nih.govresearchgate.netmdpi.com These enzymes are categorized as Phase I drug-metabolizing enzymes and are abundantly expressed in various tissues, with the highest concentrations typically found in the liver, a primary site for drug metabolism. mdpi.com

Mammalian carboxylesterases are broadly classified into families, with CES1 and CES2 being the most important in human drug metabolism. nih.govmdpi.com These enzymes are located in the endoplasmic reticulum and cytoplasm and are highly efficient at hydrolyzing a wide array of ester-containing drugs. researchgate.netmdpi.com The hydrolysis of the methyl ester of this compound to form acemetacin is a characteristic reaction mediated by these enzymes, which increases the polarity of the molecule to facilitate subsequent metabolic steps or elimination. nih.gov

| Metabolic Step | Enzyme Family | Specific Enzymes (Examples for core structure) | Function | Reference |

|---|---|---|---|---|

| This compound → Acemetacin | Carboxylesterases (CES) | hCE1, hCE2 | Hydrolysis of the methyl ester | nih.govmdpi.com |

| Acemetacin → Indomethacin (B1671933) | Carboxylesterases (CES) | Not specified, but CES-mediated | Hydrolysis of the glycolic acid ester | drugbank.compharmacompass.compharmaoffer.com |

| Indomethacin → O-desmethyl-indomethacin | Cytochrome P450 (CYP) | CYP2C9, CYP1A2, CYP2D6 | O-demethylation (Phase I) | wjpmr.com |

| Indomethacin → Glucuronide Conjugates | UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | Glucuronidation (Phase II) | wjpmr.comwikipedia.org |

Identification and Characterization of Acemetacin as a Primary Metabolite

Exploration of Subsequent Phase I and Phase II Metabolic Pathways

Following the initial formation of acemetacin, the molecule undergoes further extensive metabolism. These subsequent pathways involve a second hydrolytic step to form indomethacin, followed by additional Phase I oxidative reactions and Phase II conjugative reactions that target the indomethacin structure. nih.govdrugbank.compharmacompass.com

The metabolic degradation of acemetacin is complex, involving several key reactions after its conversion to indomethacin. nih.govdrugbank.com

Esterolytic Cleavage to Indomethacin: Acemetacin undergoes a second ester hydrolysis to form its main active metabolite, indomethacin. jddtonline.infodrugbank.compharmaoffer.com

Phase I Reactions (Oxidation): The resulting indomethacin molecule, as well as any remaining acemetacin, can be targeted by oxidative enzymes. The two primary oxidative pathways are:

O-demethylation: This reaction involves the removal of the methyl group from the methoxy (B1213986) moiety on the indole (B1671886) ring, catalyzed by cytochrome P450 enzymes, particularly CYP2C9. wjpmr.comnih.gov This creates O-desmethyl-indomethacin. wikipedia.orgnih.gov

N-desacylation: This process cleaves the p-chlorobenzoyl group from the indole nitrogen, resulting in a metabolite known as O-deschloro-benzoyl-indomethacin. nih.govnih.gov

Phase II Reactions (Conjugation): The parent compounds (acemetacin and indomethacin) and all their Phase I metabolites can be conjugated with glucuronic acid. nih.govdrugbank.comresearchgate.net This process, known as glucuronidation, is mediated by UDP-glucuronosyltransferase (UGT) enzymes and significantly increases the water solubility of the metabolites, preparing them for renal and biliary excretion. wjpmr.comwikipedia.orgnih.gov

| Parent Compound | Metabolite | Metabolic Pathway | Reference |

|---|---|---|---|

| This compound | Acemetacin | Esterase-mediated hydrolysis | nih.govmdpi.com |

| Acemetacin | Indomethacin | Esterase-mediated hydrolysis | nih.govdrugbank.compharmacompass.com |

| Indomethacin | O-desmethyl-indomethacin | O-demethylation (CYP450-mediated) | wikipedia.orgnih.gov |

| Indomethacin | O-deschloro-benzoyl-indomethacin | N-desacylation | wikipedia.orgnih.gov |

| Acemetacin, Indomethacin, and their derivatives | Glucuronide conjugates | Glucuronidation (UGT-mediated) | nih.govwikipedia.orgnih.gov |

Assessment of Metabolic Stability in In Vitro and Ex Vivo Preclinical Systems

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical drug development. It helps predict the compound's half-life and clearance in vivo. srce.hrnih.gov These assessments are typically performed using various in vitro and ex vivo systems that contain the necessary drug-metabolizing enzymes.

For an ester prodrug like this compound, metabolic stability is largely determined by its susceptibility to esterase-catalyzed hydrolysis. researchgate.net

In Vitro Systems:

Liver Microsomes: These are subcellular fractions prepared from liver tissue, primarily containing enzymes from the endoplasmic reticulum, such as cytochrome P450s and UGTs. researchgate.nettandfonline.com While they are a standard tool for assessing Phase I oxidative metabolism, their utility for esterase-labile compounds depends on the presence and activity of microsomal carboxylesterases. srce.hrnih.gov Incubating this compound with liver microsomes would provide data on its intrinsic clearance (Clint) primarily due to hydrolysis and any initial oxidative metabolism.

Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of hepatic metabolism than microsomes. srce.hrnih.gov Cryopreserved human hepatocytes are considered a gold standard for predicting in vivo hepatic clearance. srce.hr

Ex Vivo Systems:

Plasma/Blood: Due to the presence of circulating esterases, the stability of ester prodrugs is often evaluated directly in plasma or whole blood from preclinical species and humans. researchgate.net Such studies are crucial because rapid hydrolysis in the bloodstream can significantly impact the prodrug's ability to reach its target tissue. Specialized collection techniques, often involving esterase inhibitors, are required to accurately measure the concentration of the labile parent drug and its metabolite. researchgate.net

Studies in preclinical animal models, such as rats with induced liver damage, have demonstrated that the biotransformation of acemetacin (and by extension, its precursor) is highly dependent on hepatic function. nih.gov In a state of acute liver injury, the bioavailability of the downstream metabolite, indomethacin, was significantly reduced, highlighting the liver's central role in this metabolic cascade. nih.gov

| System | Description | Metabolic Pathways Evaluated | Relevance for this compound | Reference |

|---|---|---|---|---|

| Liver Microsomes | Subcellular fraction containing endoplasmic reticulum enzymes. | Primarily Phase I (CYP-mediated) and some Phase II (UGT-mediated) reactions. Contains carboxylesterases. | Assesses stability against hydrolysis and oxidative metabolism (O-demethylation, N-desacylation). | srce.hrresearchgate.net |

| Hepatocytes | Intact liver cells with a full range of metabolic enzymes. | Comprehensive Phase I and Phase II metabolism. | Provides a more complete picture of hepatic clearance, integrating hydrolysis, oxidation, and conjugation. | srce.hrnih.gov |

| Plasma / Blood | Blood components tested for stability. | Esterase-mediated hydrolysis by circulating enzymes. | Determines stability in circulation, crucial for prodrugs that must remain intact to reach their target. | researchgate.net |

| S9 Fraction | Subcellular fraction containing both microsomal and cytosolic enzymes. | Broad Phase I and Phase II metabolism. | Offers a wider range of enzymatic activities than microsomes alone. | researchgate.net |

Structure Activity Relationship Sar Studies and Prodrug Design Principles for Acemetacin Methyl Ester Analogues

Impact of Methyl Ester Derivatization on Biological Activity and Selectivity

Acemetacin (B1664320) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of indomethacin (B1671933). drugbank.comnih.gov Specifically, it is the carboxymethyl ester of indomethacin. nih.govpharmacompass.com The primary rationale for the development of acemetacin was to create a therapeutic agent with an improved gastric tolerance profile compared to its parent compound, indomethacin. drugbank.comnih.gov The derivatization of indomethacin's carboxylic acid group into a carboxymethyl ester is a critical design feature that modulates its biological activity and selectivity, particularly concerning the cyclooxygenase (COX) enzymes.

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, an enzyme induced at sites of inflammation. scispace.comresearchgate.net Conversely, the common gastrointestinal side effects, such as mucosal damage, are largely due to the inhibition of COX-1, a constitutively expressed "housekeeping" enzyme that produces gastroprotective prostaglandins (B1171923). scispace.comresearchgate.net

The ester modification in acemetacin alters its immediate inhibitory profile. As a prodrug, acemetacin itself is less potent in inhibiting the constitutively expressed COX-1 enzyme found in the gastric mucosa compared to indomethacin. nih.gov However, after systemic absorption and subsequent enzymatic hydrolysis back to indomethacin, it exerts potent anti-inflammatory effects by inhibiting COX-2 at the site of inflammation. drugbank.comnih.gov Studies have shown that acemetacin is equipotent to indomethacin in inhibiting COX-2 in leucocytes (cells involved in the inflammatory response) but is significantly less active against COX-1 in the gastric mucosa. nih.gov This differential activity is the key to its design, aiming to spare gastric COX-1 while effectively targeting inflammatory COX-2 post-activation, thereby separating the therapeutic action from the primary mechanism of gastric toxicity.

Comparative SAR with Acemetacin and Indomethacin on Enzyme Inhibition Profiles

The structure-activity relationship (SAR) of acemetacin is best understood by comparing its enzyme inhibition profile with that of its active metabolite, indomethacin. Both compounds are non-selective inhibitors of the cyclooxygenase (COX) enzymes, meaning they block both COX-1 and COX-2 isoforms. semanticscholar.orgiiarjournals.org However, the esterification strategy employed in acemetacin leads to quantitative differences in their inhibitory potency against these isoenzymes, particularly before the prodrug is metabolized.

A comparative study on human gastric mucosa (where COX-1 is predominant) and lipopolysaccharide-stimulated human blood leucocytes (where COX-2 is induced) revealed these key differences. nih.gov In leucocytes, both acemetacin and indomethacin were potent inhibitors of prostaglandin (B15479496) E (PGE) synthesis, reducing levels to similar extents, which underscores the effective anti-inflammatory potential of acemetacin once it reaches the target site and is converted to indomethacin. nih.gov

In contrast, in gastric mucosal incubates, acemetacin was found to be a significantly less potent inhibitor of PGE accumulation compared to indomethacin. nih.gov This suggests that in its prodrug form, acemetacin has a reduced capacity to inhibit the gastroprotective functions of COX-1. This differential inhibition is the cornerstone of its improved gastric safety profile. nih.gov The findings highlight a successful prodrug strategy where the chemical modification temporarily masks the activity responsible for side effects without compromising the ultimate therapeutic efficacy.

| Compound | Target Tissue | Predominant Enzyme | Inhibitory Effect on Prostaglandin Synthesis | Reference |

|---|---|---|---|---|

| Acemetacin | Human Gastric Mucosa | COX-1 | Less potent inhibitor than Indomethacin; concentration-related inhibition of PGE accumulation (19-74%) | nih.gov |

| Indomethacin | Human Gastric Mucosa | COX-1 | Potent inhibitor; concentration-related inhibition of PGE accumulation (34-84%) | nih.gov |

| Acemetacin | Human Leucocytes (stimulated) | COX-2 | Equipotent to Indomethacin; potent inhibitor of PGE levels (70-98% reduction) | nih.gov |

| Indomethacin | Human Leucocytes (stimulated) | COX-2 | Equipotent to Acemetacin; potent inhibitor of PGE levels (72-100% reduction) | nih.gov |

Rational Design Strategies for Optimizing Pharmacokinetic Properties

The development of acemetacin from indomethacin is a classic example of rational prodrug design aimed at optimizing pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The core strategy involves creating a bioreversible derivative that overcomes specific limitations of the parent drug, such as gastrointestinal toxicity. jiwaji.eduurjc.es

A fundamental principle in prodrug design is the modulation of a drug's lipophilicity to enhance its ability to cross biological membranes. nih.govnih.gov The free carboxylic acid group on indomethacin is polar and ionized at physiological pH, which can limit its passive diffusion across the lipid bilayers of cell membranes. google.com

| Compound | Key Functional Group | Physicochemical Property | Impact of Modification | Reference |

|---|---|---|---|---|

| Indomethacin | Carboxylic Acid (-COOH) | Polar, Ionized at physiological pH | Limits passive membrane permeability | google.com |

| Acemetacin | Carboxymethyl Ester (-COOCH₂COOH) | Less polar, increased lipophilicity (XLogP3 = 4.2) | Masks polar group, enhances membrane permeation | nih.govnih.gov |

A key goal of prodrug design is to achieve site-specific or site-selective activation, thereby concentrating the active drug at its target while minimizing exposure to other tissues where it may cause adverse effects. ijpsjournal.com For acemetacin, the strategy is primarily aimed at avoiding high concentrations of the active drug in the gastrointestinal tract.

The activation of acemetacin relies on enzymatic hydrolysis. drugbank.com The ester bond is susceptible to cleavage by carboxylesterase enzymes, which are widely distributed in the body, including the liver, plasma, and other tissues. urjc.es The design assumes that the prodrug will be absorbed largely intact from the upper gastrointestinal tract, minimizing direct contact of the active, COX-1-inhibiting indomethacin with the gastric mucosa. nih.gov Following absorption into the systemic circulation, the esterases efficiently hydrolyze acemetacin to release indomethacin, which is then distributed to the sites of inflammation. drugbank.comnih.gov This enzymatic activation in the systemic circulation and target tissues, rather than the stomach, is a form of passive targeting that improves the therapeutic index of the drug by separating the site of action from the site of major side effects. nih.govresearchgate.net

Modulating Lipophilicity and Permeability via Ester Modifications

Stereochemical Considerations in the Design of Chiral Methyl Ester Analogues

Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets like enzymes and receptors. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in pharmacological activity, potency, and toxicity. nih.govethernet.edu.et

While acemetacin itself is an achiral molecule, its parent compound, indomethacin, and many other NSAIDs are chiral or have been studied as chiral analogues. researchgate.net For many NSAIDs of the 2-arylpropionic acid class (e.g., ibuprofen, naproxen), the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is significantly less active or inactive. researchgate.net

In the rational design of new analogues of Acemetacin Methyl Ester, the introduction of a chiral center would necessitate careful stereochemical consideration. For instance, modifications to the indole (B1671886) ring or the acetic acid side chain could create a chiral molecule. If a chiral analogue were to be designed, the following principles would apply:

Stereoselective Synthesis: Methods would be required to synthesize each stereoisomer in a pure form to allow for individual biological evaluation. nih.gov

Metabolic Inversion: It would be important to study whether the less active enantiomer undergoes metabolic chiral inversion to the active form in the body, a phenomenon observed with some profen NSAIDs. researchgate.net

Adhering to regulatory guidelines, such as those from the FDA, would require establishing the absolute stereochemistry of the chiral centers and evaluating the properties of the individual isomers early in the development process. nih.gov This ensures that the final drug candidate possesses an optimized therapeutic profile, maximizing efficacy while minimizing potential side effects associated with the distomer.

Future Research Directions and Translational Perspectives

Advancements in Prodrug Design for Non-Steroidal Anti-Inflammatory Agents

The strategic design of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) is a critical area of research aimed at improving their therapeutic efficacy while mitigating common side effects, particularly gastrointestinal issues. nih.gov The core principle behind creating a prodrug, such as Acemetacin (B1664320) Methyl Ester, is to temporarily mask the free carboxylic acid group characteristic of many NSAIDs, which is a primary contributor to gastric irritation. nih.govmdpi.com Acemetacin itself is a prodrug of indomethacin (B1671933), and its esterification to Acemetacin Methyl Ester represents a sequential approach to drug delivery. drugbank.comnih.gov This modification increases the lipophilicity of the molecule, which can alter its absorption and distribution. The intended pathway involves the absorption of the intact ester, followed by enzymatic hydrolysis in the plasma or target tissues to release acemetacin, which is then converted to the active compound, indomethacin. drugbank.comwikipedia.org

Modern prodrug design has evolved beyond simple esterification. mdpi.com Researchers are now exploring more sophisticated conjugates that can release therapeutic gases like nitric oxide (NO) or hydrogen sulfide (B99878) (H₂S), or possess antioxidant properties. mdpi.comijpsjournal.com For example, NO-releasing NSAID prodrugs (NO-NSAIDs) were developed to counteract the reduction in protective prostaglandins (B1171923) caused by COX inhibition. mdpi.com Similarly, phospho-NSAIDs, which link an NSAID to a dialkylphosphate group, have been investigated for their anticancer and anti-arthritic properties, with some showing reduced gastrointestinal toxicity. ijpsjournal.com The hydrolysis of these prodrugs is a key determinant of their effectiveness, with enzymes like carboxylesterases playing a crucial role in their bioactivation. ijpsjournal.com Future advancements will likely focus on fine-tuning the chemical structure of these prodrugs to control their release kinetics and target specific tissues or cellular compartments. ewadirect.com

Exploring Novel Molecular Targets and Pathways for Ester Derivatives

While the primary anti-inflammatory effect of acemetacin and its metabolite, indomethacin, stems from the inhibition of cyclooxygenase (COX) enzymes, the esterification to this compound opens the door to interactions with other molecular targets. drugbank.comwikipedia.orgnih.gov The increased lipophilicity of ester derivatives may enhance their ability to cross cell membranes and engage with intracellular signaling pathways that are less accessible to the parent drugs. researchgate.net

Research has shown that some NSAID derivatives can influence pathways independent of COX inhibition. researchgate.netmdpi.com For instance, derivatization of the carboxylate group in indomethacin has led to the creation of potent and selective COX-2 inhibitors. acs.org Some indomethacin amides act as slow, tight-binding inhibitors of COX-2. acs.org Beyond COX, there is potential for ester derivatives to interact with other inflammatory and pain-related targets. For example, some NSAIDs have been found to modulate the activity of transient receptor potential (TRP) channels, which are involved in pain perception. Another area of interest is the interaction with peroxisome proliferator-activated receptors (PPARs), as some NSAIDs exert anti-inflammatory effects through this pathway. The modification of the carboxylic acid group in this compound could alter its binding and activity at these and other receptors, potentially leading to a unique pharmacological profile. mdpi.com

Innovative Synthetic Methodologies for Indole-Based Chemical Compounds

The synthesis of indole-based compounds like this compound is an evolving field, with a continuous drive towards more efficient and sustainable methods. researchgate.netrsc.org The indole (B1671886) scaffold is a significant component in many natural products and synthetic drugs. researchgate.netrsc.org Traditional methods for synthesizing indoles include the Fischer, Reissert, and Leimgruber-Batcho syntheses. rsc.orgsemanticscholar.org More recent advancements have focused on developing novel one-pot and tandem strategies that streamline the synthesis process. rsc.org

For the specific synthesis of this compound, a common approach is the esterification of acemetacin. One patented method involves the acid hydrolysis of 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxyacetic acid tetrahydropyranyl ester. google.com Modern synthetic innovations are exploring catalytic approaches, including the use of copper(II) triflate as a catalyst for synthesizing 3-substituted indoles under mild conditions. rsc.org Microflow synthesis is another promising technique that allows for precise control over reaction times and temperatures, which can be particularly useful for reactions involving indoles that are prone to unwanted side reactions. labmanager.com This method has been shown to produce high yields of indole derivatives by minimizing the formation of dimers and other byproducts. labmanager.com The development of such innovative synthetic routes is crucial for the efficient production of a diverse range of indole-based compounds for pharmaceutical applications. researchgate.netrsc.org

Development of Predictive In Silico Models for Ester Hydrolysis and Biotransformation

The use of in silico models to predict the metabolic fate of drug candidates, including ester prodrugs like this compound, is becoming increasingly important in drug discovery. nih.govuomustansiriyah.edu.iq These computational tools can help to estimate the rate of hydrolysis and identify potential metabolites, thereby accelerating the development process and reducing the need for extensive experimental work. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) models are a key type of in silico tool used for this purpose. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, such as the rate of hydrolysis. nih.govresearchgate.net For ester hydrolysis, QSAR models can be developed using descriptors related to factors like protonation (pKa), charge, and steric parameters. nih.gov More advanced methods, such as deep learning and autoencoder models, are also being employed to predict hydrolysis rates from molecular structures. researchgate.net

In addition to QSAR, molecular docking and molecular dynamics (MD) simulations can provide a more detailed, three-dimensional view of how a molecule like this compound interacts with metabolizing enzymes. nih.gov These simulations can predict the binding affinity and orientation of the substrate within the enzyme's active site, offering insights into its susceptibility to hydrolysis. nih.gov For instance, studies have used these methods to understand the interaction of esters with human carboxylesterase 1 (hCES1), a key enzyme in the hydrolysis of many ester-containing drugs. nih.gov The development of these predictive models is crucial for designing prodrugs with optimal pharmacokinetic properties.

Investigating Interactions with Drug Resistance Mechanisms (e.g., MRP-mediated)

The interaction of NSAIDs and their derivatives with multidrug resistance proteins (MRPs) is an important area of research, as it can have significant implications for drug efficacy and drug-drug interactions. dcu.ie MRPs are a family of ATP-binding cassette (ABC) transporters that can efflux a wide range of substrates, including some drugs, from cells. dcu.ienih.gov

Q & A

Q. What are the standard synthetic routes for producing acemetacin methyl ester, and what catalytic systems are critical for optimizing yield?

this compound can be synthesized via esterification of acemetacin (a carboxylic acid derivative) with methanol under acidic catalysis. Concentrated sulfuric acid is commonly used to protonate the carbonyl group, enhancing electrophilicity and facilitating nucleophilic attack by methanol . Key steps include maintaining anhydrous conditions to prevent hydrolysis of the ester product. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track conversion efficiency.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester bond formation, with characteristic shifts for methyl ester groups (~3.6–3.8 ppm for -OCH₃). Mass spectrometry (MS) provides molecular ion verification, while Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretching (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for separating unreacted acemetacin or byproducts like acetic acid .

Q. How does the hydrolysis stability of this compound compare to its parent compound under physiological pH conditions?

this compound exhibits reduced hydrolytic instability compared to acemetacin due to the ester’s lower susceptibility to acidic cleavage. However, alkaline conditions (e.g., intestinal pH) may promote saponification. Stability studies using buffer solutions at varying pH levels (1.2–7.4) and HPLC quantification of degradation products are critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction parameters for this compound synthesis?

The Taguchi method employs orthogonal arrays to systematically evaluate factors like catalyst concentration, methanol-to-acid molar ratio, temperature, and reaction time. For example, in methyl ester synthesis, catalyst concentration (e.g., H₂SO₄) often dominates yield variance. A three-level L9 orthogonal array can reduce experimental runs while identifying optimal conditions (e.g., 1.5 wt% catalyst, 60°C, 1:6 molar ratio), achieving >95% yield . Signal-to-noise (S/N) ratio analysis prioritizes parameter significance, while ANOVA quantifies contributions (e.g., catalyst concentration contributing ~77% variance in yield) .

Q. What experimental strategies resolve contradictions in reported bioactivity data between this compound and its metabolite, indomethacin?

Discrepancies in anti-inflammatory efficacy (e.g., COX-1 inhibition) may arise from differential metabolic conversion rates or assay conditions. Parallel in vitro assays (e.g., whole-blood TXB₂ inhibition for COX-1 activity) and in vivo models (e.g., zymosan-induced air pouch) should compare dose-response curves. Pharmacokinetic profiling via LC-MS/MS quantifies systemic indomethacin levels post-administration of this compound, clarifying whether bioactivity stems from the prodrug or its metabolite .

Q. How do cocrystallization approaches improve the physicochemical properties of this compound for enhanced drug delivery?

Cocrystals with pharmaceutically acceptable coformers (e.g., nicotinamide) enhance solubility and stability by forming hydrogen-bonded networks. Screening via solvent drop grinding or slurry crystallization identifies stable cocrystal phases. X-ray diffraction and differential scanning calorimetry (DSC) validate structural integrity, while dissolution studies in simulated gastric fluid assess performance improvements over the free ester .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Synthesis : Use a three-necked flask with reflux condenser under inert atmosphere. Monitor temperature (±1°C) and stir rate (≥500 rpm) to ensure homogeneity.

- Workup : Neutralize residual acid with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

- Characterization : Report NMR chemical shifts, MS fragmentation patterns, and HPLC retention times with reference standards .

Q. How should researchers design in vitro assays to evaluate the anti-inflammatory mechanisms of this compound?

Use primary human leukocytes or RAW 264.7 macrophages stimulated with LPS. Measure prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) via ELISA to assess COX/LOX inhibition. Include indomethacin as a positive control and validate results with COX-1/2-specific inhibitors (e.g., SC-560, celecoxib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.